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Compound of Interest

Compound Name: 2,5-Dimethylchroman-4-one

Cat. No.: B158438 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-
Dimethylchroman-4-one, a heterocyclic ketone of interest in medicinal chemistry and drug

discovery. Due to the limited availability of direct experimental spectra in public databases, this

document presents a detailed analysis based on predicted values derived from established

spectroscopic principles and data from closely related analogs. The information herein serves

as a valuable resource for the identification, characterization, and further investigation of this

compound and its derivatives.

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 2,5-Dimethylchroman-4-one. These predictions

are based on the analysis of substituent effects in similar chromanone systems and established

fragmentation patterns of ketones.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.6 (predicted) d 1H H-6

~6.9 (predicted) d 1H H-8

~6.8 (predicted) t 1H H-7

~4.5 (predicted) q 1H H-2

~2.8-2.6 (predicted) m 2H H-3

~2.3 (predicted) s 3H 5-CH₃

~1.5 (predicted) d 3H 2-CH₃

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment

~192 (predicted) C-4 (C=O)

~161 (predicted) C-8a

~136 (predicted) C-6

~128 (predicted) C-5

~121 (predicted) C-4a

~118 (predicted) C-8

~117 (predicted) C-7

~78 (predicted) C-2

~45 (predicted) C-3

~21 (predicted) 2-CH₃

~15 (predicted) 5-CH₃

Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3050 (predicted) Medium Aromatic C-H Stretch

~2970 (predicted) Medium Aliphatic C-H Stretch

~1680 (predicted) Strong C=O Stretch (Ketone)

~1600, 1470 (predicted) Medium-Strong Aromatic C=C Stretch

~1250 (predicted) Strong Aryl-O-Alkyl Ether C-O Stretch

Predicted Mass Spectrometry (MS) Data
m/z Relative Intensity Possible Fragment

176 Moderate [M]⁺ (Molecular Ion)

161 High [M - CH₃]⁺

133 High
[M - C₃H₇]⁺ (from cleavage of

the heterocyclic ring)

121 High
[C₈H₉O]⁺ (from Retro-Diels-

Alder reaction)

91 Moderate [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
The following sections outline the general methodologies for obtaining the spectroscopic data

presented above. These protocols are standard procedures in organic chemistry laboratories.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 2,5-Dimethylchroman-4-one (typically 5-10 mg for ¹H NMR

and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.7 mL of deuterated chloroform

(CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is

then transferred to a 5 mm NMR tube.
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Data Acquisition: NMR spectra are recorded on a 500 MHz spectrometer. For ¹H NMR, the

spectral width is typically set to 12 ppm, with a relaxation delay of 1 second and an acquisition

time of 4 seconds. For ¹³C NMR, a spectral width of 240 ppm is used, with a relaxation delay of

2 seconds and an acquisition time of 1 second. Proton-decoupled spectra are typically

acquired for ¹³C NMR to simplify the spectrum to single lines for each carbon environment.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid 2,5-Dimethylchroman-4-one is ground with

potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a

thin, transparent pellet using a hydraulic press. Alternatively, a thin film of the sample can be

prepared by dissolving it in a volatile solvent like dichloromethane, applying the solution to a

salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR)

spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A

background spectrum of the empty sample compartment (or the KBr pellet without the sample)

is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a

direct insertion probe or by gas chromatography (GC-MS). Electron ionization (EI) is a common

method for this type of molecule. In EI, the sample is bombarded with a high-energy electron

beam (typically 70 eV), causing the molecule to ionize and fragment.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their

mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A

detector then records the abundance of each ion. The resulting data is plotted as a mass

spectrum, showing the relative intensity of each ion as a function of its m/z value.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 2,5-Dimethylchroman-4-one.
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Compound Synthesis & Purification
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Caption: General workflow for the synthesis and spectroscopic characterization of 2,5-
Dimethylchroman-4-one.

To cite this document: BenchChem. [Spectroscopic Profile of 2,5-Dimethylchroman-4-one: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b158438#spectroscopic-data-nmr-ir-ms-of-2-5-
dimethylchroman-4-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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